molecular formula C20H15N3O3S B11183016 N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide

N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide

Cat. No.: B11183016
M. Wt: 377.4 g/mol
InChI Key: NYQFHMRFRSLCTN-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both quinazolinone and thiophene moieties in its structure makes it a unique compound with promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with 2-methoxybenzoyl chloride to form the quinazolinone core. This intermediate is then reacted with thiophene-2-carboxylic acid in the presence of coupling agents like 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide stands out due to its unique combination of the quinazolinone and thiophene moieties. This structural feature imparts distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H15N3O3S/c1-26-16-10-5-3-8-14(16)18-21-15-9-4-2-7-13(15)20(25)23(18)22-19(24)17-11-6-12-27-17/h2-12H,1H3,(H,22,24)

InChI Key

NYQFHMRFRSLCTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CS4

Origin of Product

United States

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